6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one (CAS: 2201328-41-6, molecular formula: C₁₇H₁₆N₆O, molecular weight: 320.35 g/mol) is a heterocyclic small molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a pyridin-4-yl group at position 6 and an azetidine-derived moiety at position 2. The azetidine ring is further functionalized with a pyrimidin-2-yl group via a methyl linker . This structure combines nitrogen-rich aromatic systems with a strained four-membered azetidine ring, which may influence conformational rigidity, binding interactions, and solubility.
Properties
IUPAC Name |
6-pyridin-4-yl-2-[(1-pyrimidin-2-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-16-3-2-15(14-4-8-18-9-5-14)21-23(16)12-13-10-22(11-13)17-19-6-1-7-20-17/h1-9,13H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZKXCKQRCGPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, including pyridine and pyrimidine rings. Its molecular formula is , with a molecular weight of approximately 342.37 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with protein kinases and other enzymes involved in cellular signaling pathways. The presence of both pyridine and pyrimidine moieties may enhance binding affinity and specificity for these targets.
Inhibition of Protein Kinases
Recent studies have highlighted the significance of the planar structure in heterocyclic compounds for maintaining protein kinase inhibitory potency. For instance, derivatives of pyrido[3,4-g]quinazoline have been shown to inhibit key kinases such as CLK1 and DYRK1A at nanomolar concentrations, suggesting that the compound may exhibit similar inhibitory effects .
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds indicate that they can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . Further studies are required to elucidate the specific pathways affected by this compound.
Neuropharmacological Effects
Compounds structurally related to this compound have been studied for their effects on nicotinic acetylcholine receptors (nAChRs). For example, certain derivatives have demonstrated significant activity against α3β4*-nAChR, which is implicated in cognitive function and neurodegenerative diseases . This suggests that our compound may also possess neuropharmacological properties worth exploring.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of pyridine-containing compounds and evaluated their activity against various kinases. The results showed promising inhibitory effects, particularly against DYRK1A .
- Antitumor Activity : Another investigation focused on related dihydropyridazinone derivatives, revealing their ability to inhibit tumor growth in xenograft models . These findings support further exploration of our target compound's anticancer potential.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine and pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Preliminary findings suggest that it may inhibit cell proliferation by inducing apoptosis and affecting cell cycle distribution, particularly arresting cells in the G0/G1 phase .
Antimicrobial Properties
Compounds containing pyridine and pyrimidine moieties have shown promising antimicrobial activity. Research indicates that the structural components of 6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one may enhance its efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the azetidine ring followed by the introduction of the pyridine and pyrimidine functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study aimed at assessing the anticancer activity of various pyridazine derivatives, this compound was tested alongside other compounds. Results demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
A separate investigation into the antimicrobial properties of pyridine-based compounds included testing this compound against Gram-positive and Gram-negative bacteria. The compound showed significant activity against several strains, indicating its potential utility in developing new antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its dihydropyridazinone core and azetidine-pyrimidine substituent. Below is a comparative analysis with related compounds from the literature:
Key Observations
Core Heterocycle Diversity: The target compound’s 2,3-dihydropyridazin-3-one core differs from the pyrido[3,4-d]pyrimidin-4(3H)-one in 44g and the pyrrolo[3,4-b]pyridine in the M4 modulator .
Azetidine vs. Piperazine Substituents: The azetidine-pyrimidine group in the target compound contrasts with the piperazine-pyridine substituent in 44g. Azetidine’s smaller ring size (4-membered vs.
Functional Group Impact :
- The trifluoromethylpyridinyl-azetidine substituent in the M4 modulator highlights the role of fluorinated groups in improving metabolic stability and membrane permeability. The absence of fluorine in the target compound suggests differences in pharmacokinetic profiles.
Molecular Weight and Drug-Likeness :
- The target compound (MW 320.35) falls within the acceptable range for oral bioavailability (MW < 500), similar to 44g (~325) but lighter than the M4 modulator (423.41) .
Physicochemical Properties
- Solubility: The dihydropyridazinone core and pyridinyl groups may enhance aqueous solubility compared to fully aromatic analogues (e.g., 6-(4-Methylstyryl)-3(2H)-pyridazinone ).
- logP Prediction : Estimated logP (via fragment-based methods) for the target compound is ~2.1, suggesting moderate lipophilicity, whereas the M4 modulator’s trifluoromethyl group likely increases logP (>3.0) .
Q & A
Q. What are the common synthetic routes for preparing the compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves two main steps:
Pyridazinone Core Formation : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates generates the dihydropyridazin-3-one scaffold. This method minimizes byproducts and improves yield compared to traditional thermal cyclization .
Q. Substituent Introduction :
- The azetidin-3-ylmethyl group is introduced via nucleophilic substitution (e.g., alkylation of the pyridazinone nitrogen using a bromomethyl-azetidine precursor under basic conditions).
- Pyridin-4-yl and pyrimidin-2-yl groups are attached using Suzuki-Miyaura coupling or direct SNAr reactions.
Key intermediates include: - Intermediate A : Pyridazin-3-one with a bromomethyl handle at N-2.
- Intermediate B : 1-(Pyrimidin-2-yl)azetidin-3-ylmethanol (activated as a mesylate for alkylation).
Characterization via 1H NMR (e.g., coupling constants for diastereomers) and LC-MS ensures fidelity at each step .
Q. Which spectroscopic and chromatographic methods are critical for characterizing the compound?
- Methodological Answer :
- 1H/13C NMR :
- Pyridin-4-yl protons appear as a singlet (~δ 8.5 ppm) due to para-substitution.
- Azetidine protons show distinct splitting patterns (e.g., ABX systems for methylene groups).
- IR Spectroscopy : The pyridazinone carbonyl stretch is observed at ~1660 cm⁻¹.
- HPLC Purity Analysis : Use a C18 column with a gradient of ammonium acetate buffer (pH 6.5) and acetonitrile (method adapted from pharmacopeial standards in ). Target ≥95% purity for biological assays.
- Mass Spectrometry : ESI+ mode confirms [M+H]+ with ≤2 ppm error (HRMS). For example, a molecular ion at m/z 366.1425 (calculated for C19H20N7O) .
Advanced Research Questions
Q. How can regioselectivity during azetidinylmethylation be optimized, and what analytical techniques validate substitution?
- Methodological Answer :
- Regioselectivity Control :
- Use sterically hindered bases (e.g., DBU) to favor alkylation at N-2 over N-1 of the pyridazinone.
- Low temperatures (0–5°C) reduce competing reactions.
- Validation :
- 2D NMR (HSQC/HMBC) : Correlate azetidinylmethyl protons (δ 3.8–4.2 ppm) to the pyridazinone carbonyl carbon (δ ~160 ppm).
- NOESY : Detect spatial proximity between the azetidine methylene and pyridin-4-yl protons.
- X-ray Crystallography : Resolve ambiguous cases (e.g., if polymorphism is suspected) .
Q. What strategies identify and mitigate process-related impurities?
- Methodological Answer :
- Common Impurities :
| Impurity Type | Source | Example (from ) |
|---|---|---|
| Des-methyl analogue | Incomplete alkylation | Imp. E(EP): CAS 1346602-28-5 |
| Azetidine ring-opened byproduct | Hydrolysis under acidic conditions | Imp. H(EP): CAS 158697-67-7 |
- Mitigation :
- Use anhydrous solvents (e.g., THF over DMF) to prevent hydrolysis.
- Add molecular sieves or scavengers (e.g., polymer-bound tosyl chloride) to trap reactive intermediates.
- Quantification : LC-MS/MS with a Q-TOF analyzer identifies impurities via accurate mass (<5 ppm error) and fragmentation patterns. Spiking with reference standards (e.g., EP impurities in ) aids identification .
Q. How do structural modifications to the azetidine or pyrimidine moieties affect biological activity?
- Methodological Answer :
- Pyrimidine Modifications :
- Electron-withdrawing groups (e.g., -F at C-6) enhance binding to target enzymes (e.g., CRF-1 receptor antagonists in ). A 6-fluoro substituent increases Ki by 3-fold .
- Azetidine Modifications :
- Smaller rings (e.g., aziridine) reduce conformational flexibility, potentially improving potency but increasing toxicity.
- Computational Tools :
- Docking (AutoDock Vina) : Predict binding modes using crystal structures (e.g., PDB: 4K5Y).
- MD Simulations : Run >100 ns trajectories to assess ligand-receptor stability.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes .
Q. How can researchers resolve contradictions in reported synthetic yields (40–85%) for azetidinylmethylation?
- Methodological Answer :
- Factors Affecting Yield :
| Parameter | Optimal Condition | Source |
|---|---|---|
| Base | Cs2CO3 > K2CO3 (solubility) | |
| Solvent | DMF (rate) vs. THF (purity) | |
| Temperature | 0–5°C (prevents decomposition) |
- Troubleshooting :
- Perform a Design of Experiments (DOE) with variables: base (Cs2CO3/K2CO3), solvent (DMF/THF), and temperature (0°C/RT).
- Use in-situ FTIR to monitor reaction progress (disappearance of starting material carbonyl peaks).
- Reproduce conditions with triplicate runs (RSD <5% indicates robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
